

A Preclinical Showdown: BMS-711939 Versus Traditional Fibrates in Dyslipidemia Models

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Compound of Interest					
Compound Name:	BMS711939				
Cat. No.:	B15542146	Get Quote			

For researchers and drug development professionals, this guide provides a comprehensive preclinical comparison of the novel selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, BMS-711939, against established fibrates like fenofibrate, gemfibrozil, and bezafibrate. The data presented herein, derived from key preclinical models of dyslipidemia, offers a head-to-head look at their efficacy in modulating critical lipid parameters.

This guide synthesizes data from studies in the high-fat fed Syrian golden hamster, a model that mimics human-like hyperlipidemia, and the human apolipoprotein A1 (ApoA1) transgenic mouse, a model specifically designed to assess agents that raise high-density lipoprotein cholesterol (HDL-C). The evidence suggests that BMS-711939 demonstrates robust efficacy, often exceeding that of fenofibrate, in lowering triglycerides and low-density lipoprotein cholesterol (LDL-C), and elevating HDL-C in these models.

Quantitative Data Presentation

The following tables summarize the quantitative effects of BMS-711939 and other fibrates on key lipid parameters in preclinical models of dyslipidemia.

Table 1: Effects on Triglycerides and LDL-C in the High-Fat Fed Hamster Model



Compound	Dose (mg/kg/day)	Treatment Duration	% Decrease in Triglycerides	% Decrease in LDL-C
BMS-711939	10	21 days	94%[1]	89%[1]
Fenofibrate	100	10 days	Significant lowering	Significant lowering
Vehicle Control	-	-	-	-

^{*}Note: While the study in the high-fat fed hamster model mentions significant lowering of triglycerides and LDL-C by fenofibrate, specific percentage decreases were not provided in the available search results.[2][3]

Table 2: Effects on HDL-C and ApoA1 in the Human ApoA1 Transgenic Mouse Model

Compound	Dose (mg/kg/day)	Treatment Duration	% Increase in HDL-C	% Increase in Human ApoA1
BMS-711939	50	10 days	Robust and dose-dependent increase	Robust and dose-dependent increase
Fenofibrate	100	10 days	88%	Not specified
Gemfibrozil	0.5% in chow	7 days	73%	32%
Vehicle Control	-	-	-	-

*Note: The study on BMS-711939 in human ApoA1 transgenic mice described the increase in HDL-C and ApoA1 as "robustly and dose-dependently increased," but did not provide specific percentage increases at the 50 mg/kg dose in the available search results.

Experimental Protocols

Detailed methodologies for the key preclinical models are provided below to allow for replication and critical evaluation of the presented data.



High-Fat Fed Syrian Golden Hamster Model of Dyslipidemia

This model is widely used to induce a human-like dyslipidemia characterized by elevated triglycerides and LDL-C.

- Animals: Male Syrian Golden Hamsters.
- Diet: A high-fat, high-cholesterol diet is administered to induce dyslipidemia. A common composition includes 11.5% coconut oil, 11.5% corn oil, 5% fructose, and 0.5% cholesterol.
 [4] Another high-fat diet formulation used contains 9% (w/w) fructose.
- Induction Period: Animals are typically fed the high-fat diet for a period of 10 to 14 days to establish a dyslipidemic phenotype before the commencement of treatment.[3][4][5]
- Drug Administration: The test compounds (BMS-711939, fibrates) or vehicle are administered orally, often mixed in the diet or via gavage, for a specified duration (e.g., 10 to 21 days).[1][5]
- Lipid Analysis: At the end of the treatment period, blood samples are collected to measure plasma levels of triglycerides, total cholesterol, LDL-C, and HDL-C using standard biochemical assays.

Human Apolipoprotein A1 (ApoA1) Transgenic Mouse Model

This genetically modified mouse model is instrumental in evaluating the efficacy of compounds aimed at increasing HDL-C and its primary apolipoprotein, ApoA1.

- Animals: Transgenic mice overexpressing the human ApoA1 gene. A commonly used strain is the C57BL/6-Tg(APOA1)1Rub/J.[6]
- Housing and Diet: Mice are maintained under standard laboratory conditions and may be fed a standard chow diet.
- Drug Administration: Test compounds are typically administered orally, either mixed in the chow or by gavage, for a defined period (e.g., 7 to 10 days).[7]



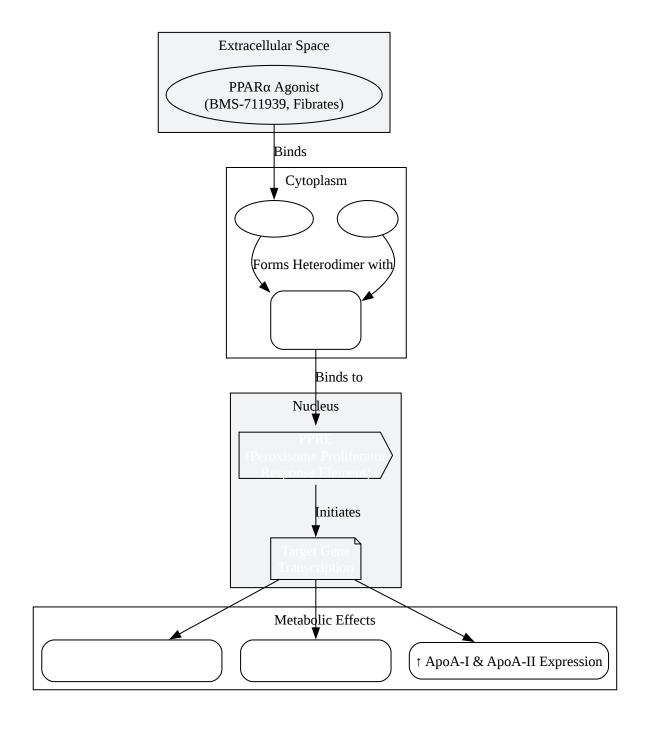
• Lipid and ApoA1 Analysis: Plasma samples are collected at the end of the study to determine the levels of human ApoA1, HDL-C, and other lipid parameters.

Visualizing the Mechanisms and Workflows

To further elucidate the underlying biology and experimental processes, the following diagrams are provided.

Signaling Pathway of PPARα Agonists

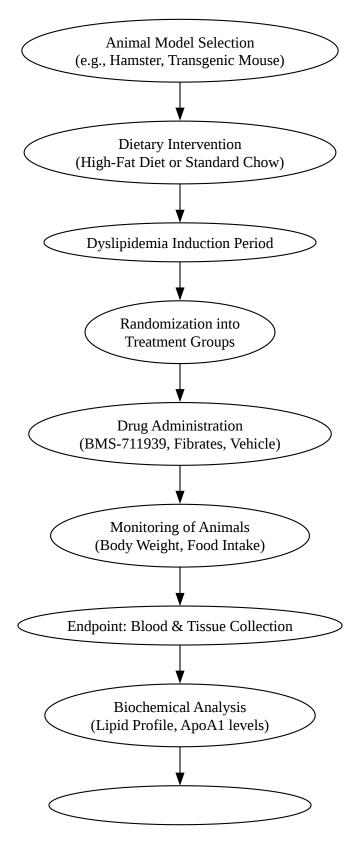




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Experimental Workflow for Preclinical Dyslipidemia Studies





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In conclusion, the preclinical data strongly support the potential of BMS-711939 as a potent agent for the management of dyslipidemia. Its superior or comparable efficacy to fenofibrate in well-established animal models warrants further investigation and highlights its promise as a next-generation PPAR α agonist. The detailed protocols and mechanistic diagrams provided in this guide are intended to facilitate a deeper understanding and further research in this critical area of drug development.

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